Enhanced Elongation at Break vs. Shorter-Chain Diols in Bio-Based Copolycarbonates
In isosorbide-derived polycarbonate systems, 1,8-octanediol-modified copolymers achieved an elongation at break of 575.2%, substantially exceeding the values obtained with 1,4-butanediol and 1,6-hexanediol under identical equimolar aliphatic diol conditions [1]. This demonstrates that increasing the methylene chain length—and specifically adopting an octanediol architecture—dramatically enhances molecular flexibility and tensile ductility without compromising thermal stability, which was observed to increase gradually with chain length [1].
| Evidence Dimension | Elongation at break in isosorbide-derived polycarbonate copolymers |
|---|---|
| Target Compound Data | 575.2% for 1,8-octanediol-modified copolymer |
| Comparator Or Baseline | 1,4-butanediol and 1,6-hexanediol modified copolymers (lower elongation; exact numerical values not provided in abstract but stated as inferior) |
| Quantified Difference | Not precisely quantified in abstract, but elongation increased significantly with chain length; 1,8-octanediol yielded the highest reported value of 575.2% |
| Conditions | Melt transesterification with LiAcac catalyst; aliphatic straight chain diols (1,4-butanediol, 1,5-pentanediol, 1,6-hexanediol, 1,8-octanediol) used as comonomers with isosorbide and diphenyl carbonate |
Why This Matters
This data provides a direct quantitative benchmark for R&D teams seeking to optimize flexibility in bio-based polycarbonates; the 575.2% elongation at break value offers a verifiable performance target for materials selection.
- [1] Chen, L.; Wei, Y.-M.; Wang, T.; Tian, H.-S. Study on copolymerization and modification of isosorbide-derived polycarbonate. Xiandai Huagong 2018, 38 (8), 132-137. View Source
